DL-Estradiol

Catalog No.
S1826915
CAS No.
17916-67-5
M.F
C18H24O2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Estradiol

CAS Number

17916-67-5

Product Name

DL-Estradiol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Solubility

Very soluble in acetone, ethanol, dioxane
Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils.
In water, 3.90 mg/L at 27 °C
0.0036 mg/mL

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

Applications in Understanding Estrogen Function

  • Estrogen Receptor Studies: DL-Estradiol is used in research to study estrogen receptors, which are proteins that bind to estradiol and initiate its cellular effects. By studying how DL-estradiol interacts with these receptors, researchers can gain insights into the various physiological functions of estradiol in the body [].
  • Animal Models: DL-estradiol is administered to animals such as mice and rats to model various conditions associated with estrogen deficiency, including osteoporosis, menopause, and reproductive dysfunction [, ]. This allows researchers to investigate the effects of estradiol replacement therapy and develop new therapeutic strategies.

Applications in Specific Research Areas

  • Cognitive Function: Research is exploring the potential of DL-estradiol to improve cognitive function, particularly in postmenopausal women experiencing memory decline. However, studies have yielded mixed results, and further research is needed to determine the efficacy and safety of DL-estradiol for this purpose [].
  • Bone Health: DL-estradiol is known to play a crucial role in bone health by stimulating bone formation and inhibiting bone breakdown. Research is ongoing to investigate the use of DL-estradiol for the prevention and treatment of osteoporosis, a condition characterized by weakened bones [].

DL-Estradiol, also known as 17β-estradiol, is a potent estrogenic hormone primarily produced in the ovaries, adrenal glands, and testes. It plays a crucial role in the regulation of the female reproductive system and secondary sexual characteristics. As the most biologically active form of estrogen, DL-estradiol is essential for various physiological processes, including the menstrual cycle, bone density maintenance, and cardiovascular health. Its chemical structure consists of a phenolic A ring and a cyclopentanoperhydrophenanthrene backbone, making it a steroid hormone.

Estradiol exerts its effects by binding to estrogen receptors (ERs), which are located in various tissues throughout the body, including the uterus, breasts, and bones []. Upon binding, the estradiol-ER complex translocates to the nucleus, where it interacts with DNA to regulate gene expression. This, in turn, influences various cellular processes related to development, reproduction, and metabolism [].

Physical and Chemical Properties

  • Melting point: 182-184 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Sparingly soluble in water, but soluble in organic solvents like ethanol and chloroform []
  • pKa: 10.4 [] (pKa is a measure of acidity)
In the body:

  • Conversion to Estrone: DL-estradiol can be oxidized to estrone by the enzyme 17β-hydroxysteroid dehydrogenase. This reaction is crucial for regulating estrogen levels in different tissues .
  • Hydroxylation: Estradiol can be hydroxylated at various positions, leading to metabolites such as 2-hydroxyestradiol and 4-hydroxyestradiol. These metabolites have distinct biological activities and can influence estrogen receptor signaling .
  • Conjugation: Estradiol can be conjugated with glucuronic acid or sulfate in the liver, forming estradiol glucuronides or sulfates, which are more water-soluble and facilitate excretion .

DL-Estradiol primarily acts as an agonist of estrogen receptors (ERα and ERβ), modulating gene transcription and expression in target tissues. This action is mediated through classical genomic pathways where estradiol binds to its receptors, leading to dimerization and translocation to the nucleus to regulate specific genes . Additionally, estradiol activates membrane-bound estrogen receptors (GPER), which mediate rapid non-genomic effects such as increased intracellular calcium levels and activation of signaling pathways involved in cell proliferation .

The biological effects of DL-estradiol include:

  • Regulation of menstrual cycles
  • Maintenance of bone density
  • Modulation of lipid metabolism
  • Influence on mood and cognitive function

DL-Estradiol can be synthesized through several methods:

  • From Androstenedione: The primary route involves converting androstenedione into estrone via aromatization, followed by reduction to DL-estradiol using 17β-hydroxysteroid dehydrogenase .
  • Chemical Synthesis: Synthetic methods include multi-step organic synthesis starting from cholesterol or other steroid precursors. For example, one method involves converting cholesterol to pregnenolone, then to androstenedione, and finally to DL-estradiol through enzymatic or chemical transformations .
  • Biotechnological Approaches: Recent advancements have explored using microbial fermentation processes to produce estradiol from plant sterols or other natural substrates .

DL-Estradiol has several clinical applications:

  • Hormone Replacement Therapy: It is widely used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention .
  • Contraceptives: Estradiol is a key component in many combined oral contraceptives, providing effective pregnancy prevention by inhibiting ovulation .
  • Treatment of Hormonal Disorders: It is used in treating conditions like hypogonadism and certain types of breast cancer due to its regulatory effects on estrogen receptors .

Studies have shown that DL-estradiol interacts with various drugs and compounds:

  • Drug Interactions: Estradiol can affect the metabolism of other medications by influencing cytochrome P450 enzymes. For instance, it may enhance the metabolism of drugs like warfarin or certain anticonvulsants .
  • Receptor Interactions: Research indicates that estradiol's binding affinity varies among different estrogen receptors, affecting its efficacy in various tissues. This specificity is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits .

Several compounds share structural similarities with DL-estradiol but differ in their biological activity or potency:

Compound NameStructure SimilarityBiological ActivityUnique Features
EstroneYesLess potent than DL-estradiolPrecursor to DL-estradiol
EstriolYesWeaker estrogenic activityPredominant during pregnancy
EthinylestradiolYesMore potent synthetic derivativeUsed in oral contraceptives
4-HydroxyestradiolYesActive metabolite with distinct effectsInvolved in cancer risk modulation
16α-HydroxyestroneYesPotentially carcinogenicUnique metabolic pathway

DL-estradiol's unique potency and role as a primary estrogen make it distinct among these compounds, particularly regarding its influence on reproductive health and systemic effects in both men and women .

Molecular Composition

DL-Estradiol is a synthetic steroid with the molecular formula C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol. Its IUPAC name is (±)-estra-1,3,5(10)-triene-3,17-diol, reflecting its fused tetracyclic hydrocarbon skeleton and hydroxyl groups at positions 3 and 17.

Synonyms and Identifiers

The compound is interchangeably referred to as rac-Estradiol, (±)-Estradiol, or DL-17β-Estradiol. Key identifiers include:

  • CAS Registry Number: 17916-67-5
  • InChI: 1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
  • SMILES: C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

Structural Classification

As a member of the estra-1,3,5(10)-triene family, DL-Estradiol shares the core structure of natural estrogens but differs in stereochemical configuration at carbon 17.

DL-Estradiol represents a racemic mixture of two stereoisomers: 17α-estradiol and 17β-estradiol, which differ in the orientation of the hydroxyl group at position 17 of the steroid nucleus [1]. The molecular formula of DL-estradiol is C18H24O2 with a molecular weight of 272.382 g/mol [2]. The compound consists of a tetracyclic ring system comprising three cyclohexane rings (A, B, and C) and one cyclopentane ring (D), with hydroxyl groups at positions 3 and 17 [3].

The stereochemistry at carbon 17 is particularly significant, as it determines whether the compound is 17α-estradiol or 17β-estradiol [4]. In 17β-estradiol, the hydroxyl group at position 17 is oriented in the β-configuration (above the plane of the steroid nucleus), while in 17α-estradiol, this hydroxyl group is in the α-configuration (below the plane) [5]. The systematic name for 17β-estradiol according to IUPAC nomenclature is (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, while 17α-estradiol is the C17 epimer [4] [6].

The A-ring of the steroid nucleus contains an aromatic phenolic structure with a hydroxyl group at position 3, which is essential for the compound's biological activity [3]. The B and C rings adopt chair conformations, while the D ring forms a cyclopentane structure [7]. The overall molecular structure is relatively rigid due to the fused ring system, with some flexibility primarily in the D ring [14].

Crystallographic Properties

DL-Estradiol exhibits distinct crystallographic properties that have been extensively studied using X-ray diffraction techniques [7]. The compound can exist in multiple crystalline forms, including anhydrous polymorphs and a hemihydrate form [7]. The hemihydrate form is particularly characteristic of estradiol, where water molecules are incorporated into the crystal lattice, forming hydrogen bonds with the steroid molecules [7].

The crystal structure of estradiol hemihydrate reveals that water molecules are located on a binary axis in association with the A and D rings of the steroid molecules [7]. These water molecules participate in hydrogen bonding, which significantly contributes to the stability of the crystal lattice [7]. X-ray diffraction studies have shown that the presence of water molecules is crucial for maintaining the crystal stability of estradiol hemihydrate [7].

In addition to the hemihydrate form, anhydrous DL-estradiol can exist in multiple polymorphic forms [7]. Thermal analysis and spectroscopic techniques have identified at least two distinct anhydrous polymorphs, designated as forms C and D [7]. These polymorphs exhibit different melting points and can be interconverted through various thermal and mechanical processes [7].

The crystal packing of DL-estradiol involves both hydrogen bonding and van der Waals interactions [10]. The hydroxyl groups at positions 3 and 17 participate in hydrogen bonding networks that contribute to the three-dimensional arrangement of molecules in the crystal lattice [10]. X-ray diffraction patterns at different temperatures have shown that the crystal structure of estradiol hemihydrate undergoes subtle changes with increasing temperature, particularly above 110°C, corresponding to the onset of water loss [7].

Spectroscopic Characteristics

NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and configuration of DL-estradiol [13]. Both proton (1H) and carbon-13 (13C) NMR have been extensively used to characterize this compound [14] [15].

The 1H NMR spectrum of DL-estradiol in dimethyl sulfoxide (DMSO) solution exhibits several characteristic signals [13]. The aromatic protons of the A-ring appear at chemical shifts of 7.00 ppm (H-1), 6.47 ppm (H-2), and 6.39 ppm (H-4) [14]. The phenolic hydroxyl proton at position 3 typically appears as a singlet at approximately 9.0 ppm, while the hydroxyl proton at position 17 resonates at around 4.5 ppm [13].

The methyl group at position 18 gives a distinctive singlet at 0.63 ppm, which serves as a useful diagnostic signal [14]. The proton at position 17 (adjacent to the hydroxyl group) appears at 3.48 ppm [14]. The remaining protons of the steroid skeleton resonate in the region between 1.0 and 2.7 ppm, with complex coupling patterns due to the rigid cyclic structure [14].

Table 1: Selected 1H NMR Chemical Shifts of DL-Estradiol in DMSO-d6 [14]

PositionChemical Shift (ppm)
17.00
26.47
46.39
2.65
2.68
173.48
180.63

The 13C NMR spectrum of DL-estradiol shows signals for all 18 carbon atoms [15]. The aromatic carbons of the A-ring resonate at chemical shifts between 112 and 155 ppm, with C-3 (bearing the hydroxyl group) appearing at approximately 154.8 ppm [14]. The carbon at position 17 (bearing the second hydroxyl group) gives a signal at around 80-82 ppm [14] [15]. The methyl carbon at position 18 appears at approximately 12 ppm, while the remaining carbons of the steroid skeleton resonate between 20 and 50 ppm [15] [18].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to fully assign the NMR signals and to determine the stereochemistry of DL-estradiol [14]. These techniques have been particularly useful in distinguishing between the 17α and 17β isomers based on their different coupling patterns and nuclear Overhauser effects [14].

UV-Visible Absorption Properties

DL-Estradiol exhibits characteristic ultraviolet-visible (UV-Vis) absorption properties due to its aromatic A-ring structure [19]. The UV-Vis spectrum of DL-estradiol typically shows two absorption maxima, with the primary maximum occurring at approximately 280 nm [19]. This absorption band is attributed to the π→π* electronic transitions in the aromatic A-ring [19] [20].

The molar extinction coefficient (ε) of DL-estradiol at 280 nm is relatively high, reflecting the presence of the conjugated aromatic system [19]. The UV-Vis absorption properties of DL-estradiol are often utilized in analytical methods for its quantification, such as high-performance liquid chromatography (HPLC) with UV detection [19].

The UV-Vis absorption characteristics of DL-estradiol can be influenced by various factors, including pH and solvent composition [20]. In acidic conditions, the phenolic hydroxyl group at position 3 remains protonated, while in alkaline conditions, it becomes deprotonated, leading to shifts in the absorption maxima [20]. Similarly, the polarity of the solvent can affect the position and intensity of the absorption bands [20].

Derivative UV spectrophotometry has been employed for the determination of estradiol in pharmaceutical formulations [20]. This technique enhances the resolution and sensitivity of the analysis by taking the first or higher derivatives of the absorption spectrum [20]. The first-order derivative spectra, obtained at specific parameters (N = 5, Δλ = 4.0 nm), have been used for quantitative determinations at 270 nm [20].

Partition Coefficient and Solubility Parameters

The partition coefficient (log P) is a crucial physicochemical parameter that describes the distribution of a compound between an organic phase (typically octanol) and an aqueous phase [23]. For DL-estradiol, the octanol-water partition coefficient (log P) has been reported to be approximately 4.13, indicating its highly lipophilic nature [36]. This high lipophilicity is attributed to the steroid backbone and the limited number of polar functional groups (two hydroxyl groups) [23] [24].

The solubility of DL-estradiol in various solvents is an important consideration for its handling and formulation [26]. The compound exhibits poor solubility in water (approximately 3.6 mg/L at 27°C) but is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [26] [27]. The solubility in these organic solvents is approximately 5 mg/mL in ethanol, 20 mg/mL in DMSO, and 30 mg/mL in DMF [26].

The solubility of DL-estradiol in aqueous systems can be influenced by various factors, including pH, ionic strength, and the presence of organic solvents [27]. A study examining these effects found that methanol was the most effective solvent for extracting estradiol from aqueous solutions, achieving nearly 100% extraction at a concentration of 5.0 pg/mL, compared to diethyl ether and dichloromethane, which extracted only 73% and 70%, respectively [27].

Table 2: Solubility of DL-Estradiol in Various Solvents [26] [27]

SolventSolubility (mg/mL)
Water0.0036
Ethanol5
DMSO20
DMF30
DMF:PBS (1:1, pH 7.2)0.5

The distribution coefficient (log D) of DL-estradiol, which accounts for the ionization state of the compound at a specific pH, is also an important parameter [23]. At physiological pH (7.4), the log D value is similar to the log P value since the compound is predominantly in its neutral form [23] [25]. However, at higher pH values, where the phenolic hydroxyl group may become partially ionized, the log D value decreases, reflecting increased partitioning into the aqueous phase [23] [25].

Relative Binding Affinities of Stereoisomers

The stereoisomers of DL-estradiol (17α-estradiol and 17β-estradiol) exhibit markedly different binding affinities for estrogen receptors, which significantly influences their biological activities [28] [29]. The relative binding affinity (RBA) is typically expressed as a percentage of the binding affinity of 17β-estradiol, which is set as the reference compound (100%) [29].

17β-Estradiol binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with dissociation constants (Kd) in the range of 0.1-0.2 nM [31]. In contrast, 17α-estradiol exhibits significantly lower binding affinity for these receptors, with RBA values approximately 20.5% for ERα and 8.2% for ERβ compared to 17β-estradiol [31]. This translates to absolute binding affinities (Ki) of 0.2-0.52 nM for ERα and 0.43-1.2 nM for ERβ [31].

Table 3: Relative Binding Affinities of Estradiol Stereoisomers for Estrogen Receptors [29] [31]

CompoundRelative Binding Affinity (%)Absolute Binding Affinity (nM)
ERαERβERαERβ
17β-Estradiol1001000.115 (0.04-0.24)0.15 (0.10-2.08)
17α-Estradiol20.5 (7-80.1)8.195 (2-42)0.2-0.520.43-1.2

The difference in binding affinity between the two stereoisomers is attributed to their distinct three-dimensional structures, particularly the orientation of the hydroxyl group at position 17 [30] [32]. In 17β-estradiol, this hydroxyl group is positioned optimally for hydrogen bonding with specific amino acid residues in the ligand-binding domain of the estrogen receptors [30]. In contrast, the α-orientation of the hydroxyl group in 17α-estradiol results in less favorable interactions with these residues [30] [32].

Interestingly, while 17α-estradiol has lower affinity for the classical nuclear estrogen receptors (ERα and ERβ), it has been found to bind with higher affinity than 17β-estradiol to a brain-localized estrogen receptor known as ER-X [31]. This suggests that 17α-estradiol may have distinct biological roles and could potentially be the predominant endogenous ligand for this receptor [31].

The development of synthetic methodologies for DL-Estradiol has evolved significantly since the early twentieth century, with foundational work establishing the basis for modern pharmaceutical production. The pioneering efforts in estrogen synthesis began with biological isolation methods that laid the groundwork for subsequent chemical synthetic approaches [1] [2].

The initial breakthrough occurred in 1923 when Edgar Allen and Edward Doisy successfully localized, extracted, and partially purified estrogen from sow ovarian follicular fluid [1] [2]. This collaboration, facilitated by their shared interest in baseball and Doisy's Model T Ford transportation, led to the development of the Allen-Doisy test, which became the standard bioassay for detecting estrogenic activity [1]. The method provided crucial validation for estrogen research and facilitated identification of estrogens in various biological sources including mammalian tissues, excreta, and plants [2].

Adolph Butenandt, working independently in Germany, simultaneously achieved crystallization of estrone and rushed his findings to publication, ultimately winning the Nobel Prize for this work alongside testosterone crystallization [1]. This parallel discovery demonstrated the competitive nature of early steroid hormone research and established the fundamental importance of crystallization techniques in estrogen purification.

The transition from laboratory isolation to commercial production occurred with Russell Marker's revolutionary work in 1949, which identified Mexican yam as a rich source of diosgenin, a steroid precursor [2]. Marker's systematic evaluation of over 100 yam species led to the identification of optimal diosgenin content, enabling the synthesis of progesterone at dramatically reduced costs from $200 per gram to $5 per gram [2]. This breakthrough made large-scale hormone production economically viable and established the foundation for modern steroid pharmaceutical manufacturing.

James Collip's development of Emmenin in 1933 represented the first commercial menopausal hormone therapy product, derived from pregnant women's urine [2]. Although expensive to produce, Emmenin was subsequently replaced by Premarin in 1941, which utilized conjugated equine estrogens and became a cornerstone of hormone replacement therapy [2]. The development of synthetic alternatives included ethinyl estradiol production by Schering in 1937 and diethylstilbestrol approval by the FDA in 1941 [2].

Reduction of Estrone to Estradiol

The reduction of estrone to estradiol represents one of the most important and widely employed synthetic transformations in estradiol production. This conversion involves the stereoselective reduction of the 17-ketone group to form the 17β-hydroxyl group, which is crucial for biological activity [3] [4] [5].

Sodium Borohydride Reduction Methods

Sodium borohydride has emerged as the preferred reducing agent for estrone-to-estradiol conversion due to its excellent stereoselectivity, mild reaction conditions, and reliable performance across various substrate derivatives [3] [4] [6] [7].

The fundamental mechanism involves hydride delivery to the β-face of the 17-ketone, resulting in preferential formation of 17β-estradiol over the less active 17α-isomer [7] [8]. Under standard conditions using sodium borohydride in methanol at room temperature, the reaction proceeds with 96% epimeric excess favoring the desired β-configuration [7] [8]. This high stereoselectivity arises from the steric environment around the D-ring, where the angular methyl group at C-18 provides effective shielding of the α-face, directing hydride attack to the less hindered β-face [7].

Optimized reaction conditions typically employ 3-5 equivalents of sodium borohydride in methanol or ethanol at room temperature for 2-4 hours [3] [6] [7]. The reaction can be accelerated by mild heating to 40-45°C, reducing reaction time to 2 hours while maintaining excellent stereoselectivity [6]. Temperature control is critical, as excessive heating can lead to side reactions or reduced selectivity [9].

For protected substrates, such as estrone 3,17β-di-tetrahydropyranyl ether, sodium borohydride reduction in methanol proceeds smoothly to afford the corresponding 6α-hydroxy compound as a single isomer in 72% yield [3]. The use of protecting groups enables selective functionalization and facilitates purification of the final products [3] [6].

Modified sodium borohydride systems have been developed to enhance selectivity and broaden substrate scope. The Luche reduction, employing sodium borohydride with cerium(III) chloride, provides improved diastereoselectivity for keto steroids and enables selective reduction in the presence of other reducible functional groups [8]. This method is particularly valuable for complex substrates containing multiple carbonyl groups or sensitive functionalities [8].

Industrial applications of sodium borohydride reduction include the synthesis of estradiol valerate, where estradiol divalerate undergoes reduction in methanol at 40-45°C for 2 hours, providing estradiol valerate in 74% yield [6]. The process demonstrates the scalability and practical utility of sodium borohydride methods for pharmaceutical manufacturing [6].

Alternative Reducing Agents

While sodium borohydride remains the standard reducing agent, several alternative reducing systems offer unique advantages for specific synthetic requirements or substrate classes [10] [5] [11] [12] [13].

Lithium aluminum hydride represents a more powerful reducing agent capable of reducing estrone and estrone esters under anhydrous conditions [10] [5] [11]. Early patents describe the reduction of estrone esters to α-estradiol using excess lithium aluminum hydride in ether solvents [10]. However, the increased reactivity of lithium aluminum hydride can lead to over-reduction or formation of α/β-mixtures, requiring careful control of reaction conditions [10] [5].

For estrone ester substrates, lithium aluminum hydride provides effective reduction while simultaneously cleaving ester bonds [5]. A typical procedure involves suspension of estrone in ether or tetrahydrofuran, followed by careful addition of lithium aluminum hydride at controlled temperature [5]. The reaction mixture requires aqueous workup to destroy excess hydride and isolate the desired estradiol product [5].

Triethylsilane in combination with trifluoroacetic acid offers a mild alternative for the reduction of α,β-unsaturated sulfoxides and related compounds [12]. This system enables complete reduction of both olefin and carbonyl functionalities under mild conditions, making it suitable for sensitive substrates that might decompose under more forcing conditions [12]. The method has been successfully applied in the synthesis of estrogen receptor modulators containing dihydrobenzoxathiin core structures [12].

Zinc metal in ethanol provides an effective method for the reduction of oximes to amines, as demonstrated in the synthesis of 6α-aminoestradiol [13]. Treatment of 6-oxoestradiol oxime with zinc in ethanol affords the corresponding amine with 96% epimeric excess, highlighting the excellent stereoselectivity achievable with this metal reduction system [13]. The reaction proceeds through coordination of the oxime nitrogen to the zinc surface, facilitating stereoselective hydride delivery [13].

Catalytic hydrogenation using hydrogen gas with palladium hydroxide on carbon enables simultaneous reduction and hydrogenolysis reactions [3]. This method is particularly valuable for substrates containing both reducible carbonyls and cleavable bonds, such as benzyl ethers or alkyl chains [3]. Reaction conditions typically involve 45 psi hydrogen pressure at 60°C in ethanol, providing efficient conversion while maintaining compatibility with steroid frameworks [3].

Stereoselective Synthesis Approaches

Stereoselective synthesis strategies for DL-Estradiol focus on controlling the absolute and relative stereochemistry at key positions, particularly the critical C-17 hydroxyl group that determines biological activity [14] [13] [15] [16].

The development of stereoselective methodologies has been driven by the requirement for high enantiomeric and diastereomeric purity in pharmaceutical applications [14] [15]. Modern approaches emphasize asymmetric synthesis from readily available starting materials, avoiding the need for resolution of racemic mixtures or extensive purification procedures [17] [18] [19].

One significant advance involves the stereoselective synthesis of 7α-(3-carboxypropyl)estradiol from non-controlled substances [14]. The key transformation employs alkylation of 3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)estratriene-6-one with 5-bromo-1-pentene using sodium hexamethyldisilazide in tetrahydrofuran [14]. This reaction proceeds with excellent stereoselectivity, providing greater than 95% epimeric excess in favor of the desired α-configuration [14]. The high selectivity arises from the steric environment created by the protecting groups and the conformational preferences of the steroid framework [14].

Subsequent functionalization of the alkyl side chain involves ozonolysis followed by oxidation and esterification to provide the carboxylic acid derivative in 72% yield [14]. Reduction of the ester using sodium borohydride in methanol affords the corresponding 6α-hydroxy compound as a single isomer, demonstrating the compatibility of the protecting group strategy with standard reduction conditions [14]. The final deprotection and ester hydrolysis with lithium hydroxide provides 7α-(3'-carboxypropyl)estradiol in 10.6% overall yield from the protected ketone [14].

The synthesis of 6α-aminoestradiol exemplifies stereoselective amino substitution approaches [13]. Starting from 6-oxoestradiol protected as the bis[(2-trimethylsilylethoxy)methyl] ether, conversion to the corresponding oxime followed by zinc-ethanol reduction provides the bis-protected amine with 96% epimeric excess [13]. The high stereoselectivity results from the preferential approach of the reducing agent to the less hindered face of the oxime [13]. X-ray crystallography of the 4-bromobenzamide derivative confirms the absolute stereochemistry of the amino group as α-configuration [13].

Asymmetric total synthesis approaches have been developed for ent-17β-estradiol and related compounds [17]. A facile six-step synthesis achieves 15.2% overall yield starting from readily accessible precursors [17]. The key steps involve asymmetric transformations that establish the correct stereochemistry at multiple centers simultaneously, avoiding the need for subsequent stereochemical corrections [17].

The synthesis of novel estradiol hybrid molecules demonstrates the application of stereoselective methods to create compounds with enhanced biological properties [15]. Starting from 3-methoxy- and 3-benzyloxy-17β,16β-epoxymethylene-estra-1,3,5(10)-trienes, transformation with ethylene glycol in the presence of boron trifluoride etherate provides stereoselective ring opening to generate the desired regioisomers [15]. Subsequent functionalization enables the attachment of various pharmacophores while maintaining the essential steroid stereochemistry [15].

Temperature-Dependent Kinetic Control Strategies

Temperature control plays a crucial role in optimizing synthetic yields, selectivity, and reaction rates in estradiol synthesis [20] [9] [21]. Understanding the temperature dependence of key transformations enables rational design of reaction conditions to achieve desired outcomes [20] [9].

The relationship between temperature and reaction kinetics follows Arrhenius behavior for most synthetic transformations [9]. For estradiol synthesis reactions, temperature effects influence multiple parameters including reaction rate, stereoselectivity, side product formation, and substrate stability [20] [9] [21].

Room temperature conditions (20-25°C) provide optimal stereoselectivity for sodium borohydride reductions, maintaining 96% epimeric excess while ensuring complete conversion within 4 hours [7] [8]. These mild conditions minimize side reactions and thermal decomposition, making them ideal for sensitive substrates or large-scale preparations [7] [8].

Moderate heating (40-60°C) enhances reaction rates without significantly compromising selectivity [6] [14]. For estradiol valerate synthesis, heating to 40-45°C reduces reaction time from 4 hours to 2 hours while maintaining 74% yield [6]. Similarly, the alkylation reaction for 7α-substituted estradiol derivatives benefits from heating to 60°C, which improves solubility and accelerates the formation of the desired α-configured product [14].

Higher temperatures (70-90°C) are employed for specialized transformations such as solvent removal, protecting group manipulations, and cyclization reactions [6] [9]. However, elevated temperatures require careful monitoring to prevent thermal degradation or stereochemical equilibration that could reduce product quality [9] [22].

The temperature sensitivity of enzymatic processes provides insights into biological estradiol synthesis and offers guidance for biomimetic synthetic approaches [9] [21]. Aromatase activity, which converts androgens to estrogens, exhibits strong temperature dependence following Arrhenius kinetics [9] [21]. The enzyme shows maximum activity at physiological temperatures (37°C) but rapidly loses activity at higher temperatures due to protein denaturation [9].

Temperature-dependent sex determination studies reveal that estradiol production rates follow Michaelis-Menten kinetics with temperature-sensitive parameters [9]. The maximum rate of estradiol production increases with temperature according to bT/(c + T), where b represents the maximum rate constant and c is a temperature-dependent parameter [9]. This relationship demonstrates the critical importance of temperature control in biological estrogen synthesis and suggests optimal temperature ranges for synthetic processes [9].

Thermal stability studies of estradiol itself show that the compound remains stable up to approximately 100°C, with significant degradation occurring above 275°C [22]. Differential scanning calorimetry reveals characteristic melting points for different polymorphic forms, ranging from 169°C to 179°C depending on the crystal structure [23] [24]. These thermal properties guide the selection of reaction and purification conditions to avoid decomposition [23] [22] [24].

Low-temperature conditions (-78°C to 0°C) are employed for highly selective transformations requiring kinetic control [3] [12]. The addition of organometallic reagents to carbonyl compounds benefits from low temperatures that suppress side reactions and maintain high stereoselectivity [3] [12]. For example, the addition of lithium enolates to estrone derivatives at -78°C provides excellent stereochemical control [12].

Purification and Characterization Techniques

The purification and characterization of DL-Estradiol requires sophisticated analytical techniques capable of distinguishing between closely related isomers, polymorphic forms, and impurities [25] [26] [23] [24].

High-performance liquid chromatography represents the gold standard for estradiol separation and quantification [25] [27] [28]. Reversed-phase HPLC using C-18 columns with acetonitrile-water mobile phases provides excellent resolution of estradiol from related compounds [25] [27]. Optimized conditions employ 55:45 v/v acetonitrile:water at 1.2 mL/min flow rate with UV detection at 280 nm [25]. This method achieves linearity from 10-300 ng/mL with correlation coefficients of 0.9893-0.9995 [25] [27].

The development of UltraPerformance Convergence Chromatography using supercritical fluid conditions offers significant advantages over traditional HPLC methods [28]. The UPC2 method for estradiol purity analysis is three times faster than normal-phase HPLC and reduces cost per analysis by more than 100 times through elimination of expensive organic solvents [28]. The method employs carbon dioxide with methanol modifier, providing equivalent or superior separation compared to the USP pharmacopeial method [28].

Radio-HPLC methods enable determination of radiochemical purity for radiolabeled estradiol preparations [25]. Using C-18 columns with acetonitrile:water mobile phases, simultaneous UV and radioactive detection allows quantification of both labeled and unlabeled components [25]. Validation parameters demonstrate linearity of 0.9994, accuracy of 99.8-101.5%, and precision of 0.46-1.03% [25].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of estradiol and its derivatives [26] [29] [30]. Solid-state 13C CP/MAS NMR enables identification of different polymorphic forms through characteristic chemical shift patterns [26]. The technique reveals crystallographic inequivalence in anhydrous forms, where doublets arise from the presence of multiple molecules in the unit cell [26] [23].

1H NMR analysis allows precise determination of stereochemistry and purity [29] [30]. Chemical shift assignments for estradiol include characteristic signals for the aromatic protons at δ 6.6-7.2 ppm, the C-17 proton at δ 3.7 ppm, and the angular methyl group at δ 0.73 ppm [3] [17]. Integration ratios provide quantitative information about isomeric composition and impurity levels [29] [30].

Fourier transform infrared spectroscopy offers rapid fingerprint identification of estradiol and related compounds [31] [32] [33]. Characteristic absorption bands include O-H stretching vibrations at 3630-3619 cm⁻¹ for free hydroxyl groups and 3432-3256 cm⁻¹ for hydrogen-bonded species [33] [34]. Aromatic C=C stretching appears at 1609-1585 cm⁻¹, while C-O stretching occurs at 1283-1250 cm⁻¹ [33] [34] [35].

Density functional theory calculations provide theoretical predictions of vibrational frequencies that aid in spectral assignment [33] [34]. B3LYP/6-31G** calculations predict O-H stretching frequencies at 3630 cm⁻¹ for the phenolic hydroxyl and 3619 cm⁻¹ for the aliphatic hydroxyl [33] [34]. The agreement between calculated and experimental frequencies validates the theoretical approach and enables confident assignment of complex vibrational spectra [33] [34].

X-ray powder diffraction serves as the primary method for polymorphic form identification [23] [24] [35]. Different crystal forms of estradiol exhibit characteristic diffraction patterns that enable unambiguous identification [23] [24]. The hemihydrate form shows distinct peaks, while anhydrous forms EC and ED display different patterns that reflect their unique crystal structures [23] [24]. Form G, a novel tert-butanol solvate, exhibits characteristic peaks at 2θ values of 7.8° and 8.9° that distinguish it from all previously reported forms [24].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide essential information about crystal form stability, solvate composition, and thermal transitions [23] [24]. DSC thermograms reveal characteristic melting points: 176-180°C for the hemihydrate, 179°C for form EC, and 169°C for form ED [23] [24]. TGA curves quantify solvent content, with the hemihydrate showing 3.2% weight loss corresponding to water removal, while methanol solvates exhibit approximately 6% weight loss [23] [24].

Mass spectrometry provides molecular weight confirmation and fragmentation analysis [3] [17]. Time-of-flight mass spectrometry with electrospray ionization enables accurate mass determination and structural elucidation of synthetic intermediates [3] [17]. Characteristic fragmentation patterns include loss of water from the molecular ion and formation of aromatic fragments corresponding to the A-ring system [3] [17].

Physical Description

Solid
White powder.

Color/Form

White crystalline powder. Prisms from 80% alcohol
White or slightly yellow, small crystals or crystalline powde

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

272.177630004 g/mol

Monoisotopic Mass

272.177630004 g/mol

Boiling Point

445.9±45.0

Heavy Atom Count

20

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

178.5 °C
178-179 °C

UNII

4TI98Z838E

Drug Indication

Estradiol is indicated in various preparations for the treatment of moderate to severe vasomotor symptoms and vulvar and vaginal atrophy due to menopause, for the treatment of hypoestrogenism due to hypogonadism, castration, or primary ovarian failure, and for the prevention of postmenopausal osteoporosis. It is also used for the treatment of breast cancer (only for palliation therapy) in certain men or women with metastatic disease, and for the treatment of androgen-dependent prostate cancer (only for palliation therapy). It is also used in combination with other hormones as a component of oral contraceptive pills for preventing pregnancy (most commonly as [DB00977], a synthetic form of estradiol). **A note on duration of treatment** Recommendations for treatment of menopausal symptoms changed drastically following the release of results and early termination of the Women's Health Initiative (WHI) studies in 2002 as concerns were raised regarding estrogen use. Specifically, the combined estrogen–progestin group was discontinued after about 5 years of follow up due to a statistically significant increase in invasive breast cancer and in cardiovascular events. Following extensive critique of the WHI results, Hormone Replacement Therapy (HRT) is now recommended to be used only for a short period (for 3-5 years postmenopause) in low doses, and in women without a history of breast cancer or increased risk of cardiovascular or thromboembolic disease. Estrogen for postmenopausal symptoms should always be given with a progestin component due to estrogen's stimulatory effects on the endometrium; in women with an intact uterus, unopposed estrogen has been shown to promote the growth of the endometrium which can lead to endometrial hyperplasia and possibly cancer over the long-term.
FDA Label

Therapeutic Uses

Estradiol tablets are indicated in the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/
Estradiol tablets are indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/
Estradiol tablets are indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/
Estradiol tablets are indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/
For more Therapeutic Uses (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

Mechanism of Action

Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state.
Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/

Absorption Distribution and Excretion

The absorption of several formulations of estradiol is described below: Oral tablets and injections First-pass metabolism in the gastrointestinal tract rapidly breaks down estradiol tablets before entering the systemic circulation. The bioavailability of oral estrogens is said to be 2-10% due to significant first-pass effects. The esterification of estradiol improves the administration (such as with estradiol valerate) or to sustain release from intramuscular depot injections (including estradiol cypionate) via higher lipophilicity. After absorption, the esters are cleaved, which leads to the release of endogenous estradiol, or 17β-estradiol. Transdermal preparations The transdermal preparations slowly release estradiol through intact skin, which sustains circulating levels of estradiol during a 1 week period of time. Notably, the bioavailability of estradiol after transdermal administration is about 20 times higher than after oral administration. Transdermal estradiol avoids first pass metabolism effects that reduce bioavailability. Administration via the buttock leads to a Cmax of about 174 pg/mL compared to 147 pg/mL via the abdomen. Spray preparations After daily administration, the spray formulations of estradiol reach steady state within 7-8 days. After 3 sprays daily, Cmax is about 54 pg/mL with a Tmax of 20 hours. AUC is about 471 pg•hr/mL. Vaginal ring and cream preparations Estradiol is efficiently absorbed through the mucous membranes of the vagina. The vaginal administration of estrogens evades first-pass metabolism. Tmax after vaginal ring delivery ranges from 0.5 to 1 hour. Cmax is about 63 pg/mL. The vaginal cream preparation has a Cmax of estradiol (a component of Premarin vaginal estrogen conjugate cream) was a Cmax of 12.8 ± 16.6 pg/mL, Tmax of 8.5 ± 6.2 hours, with an AUC of 231 ± 285 pg•hr/mL.
Estradiol is excreted in the urine with both glucuronide and sulfate conjugates.
Estrogens administered exogenously distribute in a similar fashion to endogenous estrogens. They can be found throughout the body, especially in the sex hormone target organs, such as the breast, ovaries and uterus.
In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg. Another study revealed a clearance of intravenously administered estradiol was 1.3 mL/min/kg.
Estrogens used in therapeutics are well absorbed through the skin, mucous membranes, and the gastrointestinal (GI) tract. The vaginal delivery of estrogens circumvents first-pass metabolism.
The Estradiol Transdermal System Continuous Delivery (Once-Weekly) continuously releases estradiol which is transported across intact skin leading to sustained circulating levels of estradiol during a 7 day treatment period. The systemic availability of estradiol after transdermal administration is about 20 times higher than that after oral administration. This difference is due to the absence of first-pass metabolism when estradiol is given by the transdermal route.
In a Phase I study of 14 postmenopausal women, the insertion of ESTRING (estradiol vaginal ring) rapidly increased serum estradiol (E2) levels. The time to attain peak serum estradiol levels (Tmax) was 0.5 to 1 hour. Peak serum estradiol concentrations post-initial burst declined rapidly over the next 24 hours and were virtually indistinguishable from the baseline mean (range: 5 to 22 pg/mL). Serum levels of estradiol and estrone (E1) over the following 12 weeks during which the ring was maintained in the vaginal vault remained relatively unchanged
Table: PHARMACOKINETIC MEAN ESTIMATES FOLLOWING SINGLE ESTRING APPLICATION [Table#4649]
The initial estradiol peak post-application of the second ring in the same women resulted in ~38 percent lower Cmax, apparently due to reduced systemic absorption via the treated vaginal epithelium. The relative systemic exposure from the initial peak of ESTRING accounted for approximately 4 percent of the total estradiol exposure over the 12-week period.
For more Absorption, Distribution and Excretion (Complete) data for ESTRADIOL (17 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenously administered estrogens are metabolized in the same fashion as endogenous estrogens. Metabolic transformation occurs primarily in the liver and intestine. Estradiol is metabolized to estrone, and both are converted to estriol, which is later excreted in the urine. Sulfate and glucuronide conjugation estrogens also take place in the liver. Biliary secretion of metabolic conjugates are released into the intestine, and estrogen hydrolysis in the gut occurs, followed by reabsorption. The CYP3A4 hepatic cytochrome enzyme is heavily involved in the metabolism of estradiol. CYP1A2 also plays a role.
Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.
Variations in estradiol metabolism ... depend upon the stage of the menstrual cycle ... In general, the hormone undergoes rapid hepatic biotransformation with a plasma half-life measured in minutes.
Estradiol is primarily converted ... to estriol, which is the major urinary metabolite. A variety of sulfate and glucuronide conjugates also are excreted in the urine.
The metabolism of estradiol-17beta and estrone is similar in rats and in humans, in that both species transform these steroids mainly by (aromatic) 2-hydroxylation, and also by 16alpha-hydroxylation. Glucuronides of the various metabolites are excreted in the bile. Differences in the metabolism of estrogens by humans and rats lie mostly in the type of conjugation. A relatively large proportion of administered estrone, estradiol-17beta and estriol is transformed in rats to metabolites oxygenated both at C-2 and C-16. When estriol is administered to rats, glucuronides and, to a lesser extent, sulfates of 16-ketooestradiol and of 2- and 3-methyl ethers of 2-hydroxyoestriol and 2-hydroxy-16-ketooestradiol are excreted in the bile. In contrast, hydroxylations at C-6 or C-7 of ring B of estradiol-17beta and estrone are a minor pathway in rats. 2-Hydroxyoestrogens ('catechol estrogens') are further transformed by various routes, including covalent binding to proteins.
For more Metabolism/Metabolites (Complete) data for ESTRADIOL (8 total), please visit the HSDB record page.
17-beta-estradiol has known human metabolites that include 17-beta-Estradiol-3-glucuronide, 2-hydroxyestradiol, 4-Hydroxyestradiol, and 17-beta-Estradiol glucuronide.
Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Associated Chemicals

Estradiol benzoate; 50-50-0
Estradiol cypionate; 313-06-4
Estradiol valerate; 979-32-8
Estradiol hemihydrate; 35380-71-3
Estradiol acetate; 4245-41-4

Wikipedia

Estradiol
Alamethicin

Drug Warnings

ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER- Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than "synthetic" estrogens at equivalent estrogen doses.
CARDIOVASCULAR AND OTHER RISKS- Estrogens with or without progestins should not be used for the prevention of cardiovascular disease.
The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo.
The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy.
For more Drug Warnings (Complete) data for ESTRADIOL (48 total), please visit the HSDB record page.

Biological Half Life

The terminal half-lives for various estrogen products post oral or intravenous administration has been reported to range from 1-12 hours. One pharmacokinetic study of oral estradiol valerate administration in postmenopausal women revealed a terminal elimination half-life of 16.9 ± 6.0 h. A pharmacokinetic study of intravenous estradiol administration in postmenopausal women showed an elimination half-life of 27.45 ± 5.65 minutes. The half-life of estradiol appears to vary by route of administration.
... After oral administration ... the terminal half life was 20.1 hr ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Estradiol-17beta is produced commercially by the reduction of estrone using, for example, complex metal hydrides, such as sodium borohydride and lithium aluminum hydride.
Has been isolated from ovarian follicular fluid and from placental tissue ... It is usually prepared through reduction of the 17-keto group of Estrone.
Isolated from human and mare pregnancy urine.
Commercial synthesis from cholesterol or ergosterol.
Has also been isolated from urine of pregnant women and mares.

General Manufacturing Information

Carcinogen

Analytic Laboratory Methods

Method: AOAC 971.43; Procedure: colorimetric method; Analyte: beta-estradiol; Matrix: drugs; Detection Limit: not provided.
Method: AOAC 973.76; Procedure: spectrofluorometric method; Analyte: estradiol valerate; Matrix: drugs; Detection Limit: not provided. /Estradiol valerate/
Analyte: estradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: estradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for ESTRADIOL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

An estradiol test system is a device intended to measure estradiol, an estrogenic steroid, in plasma. Estradiol measurements are used in the diagnosis and treatment of various hormonal sexual disorders and in assessing placental function in complicated pregnancy.
As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.
As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.
Analytical methods for estradiol-17beta: [Table#4652]

Storage Conditions

Do not store unpouched. Apply immediately upon removal from the protective pouch.
Store at controlled room temperature 15 to 30 °C (59 to 86 °F).

Interactions

Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/
A combination of testosterone and estradiol-B17 after treatment with methylnitrosurea also resulted in the development of adenocarciomas of the prostate.
Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/
For more Interactions (Complete) data for ESTRADIOL (11 total), please visit the HSDB record page.

Dates

Last modified: 11-23-2023

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